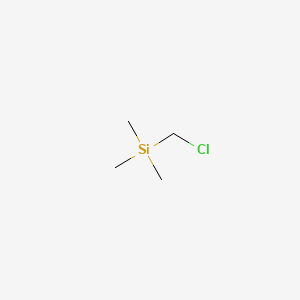

Chloromethyltrimethylsilane

Content Navigation

- 1. General Information

- 2. Chloromethyltrimethylsilane (CAS 2344-80-1): A Guide for Strategic Procurement in Olefination Synthesis

- 3. Procurement Alert: Why Analogs of Chloromethyltrimethylsilane Are Not Interchangeable

- 4. Quantitative Evidence for Procuring Chloromethyltrimethylsilane (CAS 2344-80-1)

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chloromethyltrimethylsilane (CAS 2344-80-1) is a bifunctional organosilicon reagent primarily utilized as a precursor for the trimethylsilylmethyl carbanion. This functionality is central to its role in the Peterson olefination, a key synthetic method for forming carbon-carbon double bonds (alkenes). Unlike simple chlorosilanes such as chlorotrimethylsilane (TMSCl), which are primarily used for protecting hydroxyl groups, Chloromethyltrimethylsilane's value lies in its C-Cl bond, which allows for the formation of organometallic reagents (e.g., Grignard or organolithium). This makes it a critical building block for methylenation reactions, where a =CH2 group is installed onto a carbonyl compound. The reagent is a moisture-sensitive, flammable liquid, requiring handling under inert, anhydrous conditions to prevent hydrolysis and ensure reactivity.

Substituting Chloromethyltrimethylsilane with seemingly similar reagents introduces significant process and outcome risks. Using a standard protecting agent like Chlorotrimethylsilane (TMSCl) is functionally incorrect; TMSCl silylates heteroatoms (like oxygen) and cannot be used to form the carbon-based nucleophile required for olefination. Opting for the more reactive analog, Bromomethyltrimethylsilane, may appear to offer faster reaction times but often comes at the cost of reduced stability of the intermediate organometallic reagent and higher procurement costs, complicating process scale-up and storage. The most common process substitution, using a Wittig reagent (e.g., a methyltriphenylphosphonium salt) to achieve the same methylenation, introduces a critical downstream processing challenge: the formation of triphenylphosphine oxide as a byproduct, which is notoriously difficult and costly to remove from reaction mixtures, especially at scale. The choice of Chloromethyltrimethylsilane is therefore a strategic decision to ensure the formation of a specific carbon nucleophile while creating a more process-friendly byproduct profile (a volatile, water-soluble siloxane) compared to phosphorus-based alternatives.

Process Efficiency: Avoids Difficult-to-Remove Byproducts Common to Wittig Reagents

The primary alternative to the Peterson olefination (using Chloromethyltrimethylsilane) for methylenation is the Wittig reaction. A key process differentiator is the reaction byproduct. The Peterson olefination generates a volatile and/or water-soluble siloxane (e.g., hexamethyldisiloxane), which is easily removed during aqueous workup or by evaporation. In contrast, the Wittig reaction generates triphenylphosphine oxide, a high-boiling solid with moderate polarity, which frequently complicates product purification, often requiring extensive column chromatography and reducing isolated yields.

| Evidence Dimension | Byproduct Physical Properties and Ease of Removal |

| Target Compound Data | Generates volatile/water-soluble siloxanes (e.g., (Me3Si)2O). Easily removed by extraction or distillation. |

| Comparator Or Baseline | Wittig Reagent (e.g., CH3PPh3Br): Generates triphenylphosphine oxide (Ph3P=O), a non-volatile solid that is difficult to separate from many organic products. |

| Quantified Difference | Qualitative but significant difference in process workflow: simple extraction/distillation vs. mandatory, often difficult, column chromatography. |

| Conditions | Standard olefination reactions on aldehydes and ketones. |

This directly impacts process time, solvent consumption, and labor costs, making Chloromethyltrimethylsilane a more economical choice for scalable synthesis by simplifying purification.

Precursor Suitability: Forms Stable and Readily-Handled Organometallic Intermediates

Chloromethyltrimethylsilane is a reliable precursor for forming the trimethylsilylmethyl Grignard reagent (Me3SiCH2MgCl) and the corresponding organolithium species. The Grignard reagent, in particular, can be prepared and stored as a solution, offering better handling and dosing control compared to the often highly reactive and less stable ylides used in Wittig reactions. For example, a study on the methylenation of perfluoroalkyl ketones specifically details the successful, scalable in-situ preparation of trimethylsilylmethyl magnesium chloride from Chloromethyltrimethylsilane and magnesium, followed by refluxing in diethyl ether for 1.5 hours to ensure complete formation before addition to the ketone.

| Evidence Dimension | Intermediate Reagent Stability and Process Control |

| Target Compound Data | Forms a Grignard reagent (Me3SiCH2MgCl) that can be prepared in solution and handled with standard organometallic techniques. |

| Comparator Or Baseline | Wittig Ylides (e.g., CH2=PPh3): Often generated and used in situ; can be sensitive to air and moisture, with reactivity that can be difficult to moderate. |

| Quantified Difference | Not directly quantified, but represents a significant difference in operational handling and process robustness. |

| Conditions | Preparation of methylenating agents for carbonyl addition. |

The ability to prepare and handle a stable intermediate reagent enhances process control, reproducibility, and safety, which are critical factors in both laboratory and industrial procurement decisions.

Functional Role Specificity vs. Chlorotrimethylsilane (TMSCl)

A common point of confusion for procurement is the distinction between Chloromethyltrimethylsilane and Chlorotrimethylsilane (TMSCl). TMSCl is a highly effective reagent for converting alcohols into trimethylsilyl ethers, a common protecting group strategy. Its reactivity is centered on the Si-Cl bond reacting with heteroatom nucleophiles (e.g., R-OH). In stark contrast, Chloromethyltrimethylsilane's synthetic utility comes from the C-Cl bond. This bond allows for the formation of a carbon-centered nucleophile (via an organometallic intermediate), which then attacks carbonyls to form C-C bonds. Attempting to use TMSCl for a Peterson-type olefination will fail, as it cannot form the required α-silyl carbanion.

| Evidence Dimension | Site of Reactivity and Synthetic Application |

| Target Compound Data | Reactive Site: C-Cl bond. Application: Forms a carbon nucleophile (Me3Si-CH2⁻) for C-C bond formation (olefination). |

| Comparator Or Baseline | Chlorotrimethylsilane (TMSCl, CAS 75-77-4): Reactive Site: Si-Cl bond. Application: Forms a silyl ether (R-O-SiMe3) for O-H protection. |

| Quantified Difference | Fundamentally different and non-interchangeable reaction pathways and products. |

| Conditions | General organic synthesis. |

This clarifies that Chloromethyltrimethylsilane is not a 'modified silylating agent' but a specific C1 building block for olefination, preventing costly procurement errors based on superficial name similarity.

Scalable Synthesis of Terminal Alkenes with Simplified Purification

For processes where the final product is a terminal alkene and purification costs are a major concern, Chloromethyltrimethylsilane is the precursor of choice. Its use in a Peterson olefination sequence avoids the formation of triphenylphosphine oxide, streamlining the downstream workup to simple extractions or distillations, thereby reducing solvent usage and process time compared to the equivalent Wittig reaction.

Methylenation of Sterically Hindered or Enolizable Ketones

The trimethylsilylmethyl Grignard or lithium reagents derived from Chloromethyltrimethylsilane are effective for the methylenation of ketones that are prone to side reactions (e.g., enolization) under the strongly basic conditions of some Wittig reactions. The Peterson reaction pathway provides a reliable alternative for converting challenging carbonyl substrates into the corresponding alkenes.

Synthesis of α-Perfluoroalkyl-Functionalized Alkenes

This compound is a documented reagent for synthesizing valuable fluorinated building blocks. In a reported multi-gram scale synthesis, the Grignard reagent derived from Chloromethyltrimethylsilane was used to convert trifluoromethyl ketones into 3,3,3-trifluoromethylpropenes in good to excellent yields, demonstrating its utility in preparing specialized fluorinated alkenes.

Boiling Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 77 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 73 of 77 companies with hazard statement code(s):;

H225 (94.52%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (60.27%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (60.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (60.27%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H411 (38.36%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Environmental Hazard